molecular formula C7H9F3N4 B1528621 3-(2,2,2-trifluoroethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine CAS No. 837430-20-3

3-(2,2,2-trifluoroethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine

Cat. No.: B1528621
CAS No.: 837430-20-3
M. Wt: 206.17 g/mol
InChI Key: UALWMRVSKAPXSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The 3-(2,2,2-trifluoroethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine scaffold is a versatile and privileged building block in medicinal chemistry, recognized for its significant role in the design of novel bioactive molecules. This fused heterocyclic system, incorporating both triazole and pyrazine rings, serves as a key template for the development of various therapeutic agents due to its ability to mimic pharmacophores found in important drugs and its favorable interactions with biological targets. Its core structure is established as an essential component in hit-to-lead optimization campaigns for a range of indications . A primary application of this compound and its derivatives is in the search for new anti-infective agents. Recent research has demonstrated that novel triazolo[4,3-a]pyrazine derivatives exhibit potent in vitro antibacterial activities against both Gram-positive and Gram-negative strains, with certain analogs showing inhibitory effects comparable to first-line antibiotics like ampicillin . This makes the scaffold a highly promising candidate for addressing the growing challenge of antimicrobial resistance. Furthermore, the scaffold's utility extends to oncology research, where it functions as a key pharmacophore in the development of targeted therapies. Specifically, [1,2,4]triazolo[4,3-a]pyrazine derivatives have been rationally designed and synthesized as novel dual inhibitors of c-Met and VEGFR-2 tyrosine kinases. These inhibitors have shown excellent antiproliferative activities against a panel of human cancer cell lines, including A549 (lung), MCF-7 (breast), and Hela (cervical), and can induce cell cycle arrest and apoptosis, highlighting their potential as multitargeted anticancer agents . The intrinsic properties of the nitrogen-containing heterocycles, including the triazole moiety, contribute to improved pharmacokinetic profiles, hydrogen-bonding capabilities with target proteins, and enhanced metabolic stability of the resulting compounds, making this scaffold a land of opportunity in organic and medicinal chemistry .

Properties

IUPAC Name

3-(2,2,2-trifluoroethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9F3N4/c8-7(9,10)3-5-12-13-6-4-11-1-2-14(5)6/h11H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UALWMRVSKAPXSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=NN=C2CC(F)(F)F)CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9F3N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

837430-20-3
Record name 3-(2,2,2-trifluoroethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

This classical approach, referenced in CA2961984A1, involves:

Step Reagents & Conditions Description Notes
1 Acetylation of 2-hydrazidopyrazine Formation of acetyl hydrazide intermediate Established method from Nelson and Potts (1962)
2 Cyclodehydration to formtriazolopyrazine core Ring closure to build fused heterocycle Requires controlled conditions to avoid racemization
3 Catalytic hydrogenation (H2/Pd) Reduction of pyrazine ring to tetrahydro form Used in Merck's sitagliptin synthesis

This method is well-documented but may involve challenges in asymmetric hydrogenation to achieve chiral purity and often requires protection/deprotection steps, increasing complexity and cost.

Method C: Addition of Acetylhydrazide to Piperazinoimidate Followed by Cyclodehydration

Also described in CA2961984A1, this method proceeds as follows:

Step Reagents & Conditions Description Notes
1 Reaction of acetylhydrazide with piperazinoimidate Formation of hydrazide intermediate Typically yields racemic or achiral products
2 Cyclodehydration to form fused triazolo ring Ring closure step Prone to racemization, limiting chiral purity

This approach is less favored for chiral target synthesis due to difficulties in controlling stereochemistry.

Comparative Summary of Preparation Methods

Feature Method A (Hydrazine + 2-Chloropyrazine) Method B (Acetylation + Cyclodehydration) Method C (Acetylhydrazide + Piperazinoimidate)
Starting Materials Readily available, inexpensive Requires hydrazidopyrazine Requires piperazinoimidate derivatives
Reaction Complexity Moderate, scalable Moderate to high, requires protection steps Moderate, prone to racemization
Chiral Purity Control Good, industrially optimized Challenging, asymmetric hydrogenation needed Poor, racemic mixtures common
Byproduct Formation Minimal Possible side reactions Possible side reactions
Industrial Suitability High Moderate Low
Overall Yield & Purity High purity intermediates and final product Good yields but complex steps Variable, often racemic

Detailed Research Findings and Notes

  • Chiral purity : Maintaining high enantiomeric excess (>80% ee) is challenging in Methods B and C due to racemization during cyclodehydration and hydrogenation steps. Method A offers better reproducibility and purity without the need for protection/deprotection cycles, reducing production costs.

  • Reaction conditions : Method A uses controlled temperature profiles (58–61 °C for hydrazine addition, 110 °C for cyclodehydration), acid catalysis (methylsulfonic acid), and distillation to remove trifluoroacetic acid, facilitating clean conversion.

  • Hydrogenation step : Catalytic hydrogenation with Pd/C under nitrogen atmosphere is critical for reducing the pyrazine ring to the tetrahydro form, enabling formation of the final triazolopyrazine scaffold.

  • Purification : Extraction, washing with ammoniacal liquor, silica gel filtration, and drying under reduced pressure are employed to achieve high purity, suitable for pharmaceutical intermediates.

Summary Table of Key Reaction Parameters (Method A)

Step Reagents Temp (°C) Time Yield/Purity Notes
1 Ethanol, Hydrazine Hydrate, 2-Chloropyrazine 58–61 15 h 93.3% (HPLC purity) pH adjusted to 6 post-reaction
2 Chlorobenzene, Trifluoroacetic Anhydride, Methylsulfonic Acid 0 → 110 → 100 42 h + 60 h 99.1% (HPLC purity) Reflux with distillation of TFA
3 Pd/C, Ethanol, HCl (ethanolic) Room temp to mild heating Several hours High purity final product Hydrogenation under N2, followed by salt formation

Chemical Reactions Analysis

Types of Reactions

3-(2,2,2-trifluoroethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using common reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The trifluoroethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride in an appropriate solvent.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Mechanism of Action

The mechanism of action of 3-(2,2,2-trifluoroethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it has been shown to inhibit c-Met and VEGFR-2 kinases, which are involved in cell proliferation and angiogenesis . This inhibition can result in the suppression of tumor growth and metastasis.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Analogues and Substituent Effects

The triazolo[4,3-a]pyrazine core is versatile, with modifications at positions 3 and 8 yielding diverse pharmacological profiles. Key analogs include:

Compound Name Substituents Key Properties/Activities Synthesis Yield (If Reported)
3-Trifluoromethyl-triazolo[4,3-a]pyrazine CF₃ at position 3 Intermediate for sitagliptin (antidiabetic drug) ~54% over 4 steps
8-(2-Fluoro-4-nitrophenoxy)-triazolo[4,3-a]pyrazine 2-fluoro-4-nitrophenoxy at position 8 Biologically active intermediate 80.04% total yield
3-Benzyl-8-amino-triazolo[4,3-a]pyrazine Benzyl at position 3, NH₂ at position 8 Anticonvulsant (ED₅₀ = 3 mg/kg in rats) Not specified
3-(2-Fluorophenyl)-triazolo[4,3-a]pyrimidine 2-fluorophenyl at position 3 Drug discovery and agrochemical applications Not specified

Key Observations :

  • Trifluoroethyl vs. Trifluoromethyl : The trifluoroethyl group (-CH₂CF₃) in the target compound offers greater steric bulk and flexibility compared to the trifluoromethyl (-CF₃) group in sitagliptin intermediates. This may alter binding kinetics in enzyme targets .
  • Fluorinated Aromatic Substituents: Analogous 2-fluoro-4-nitrophenoxy and 2-fluorophenyl substituents (as in ) demonstrate enhanced electronic effects, improving interactions with hydrophobic enzyme pockets.

Physicochemical and Pharmacokinetic Considerations

  • Metabolic Stability : Fluorine atoms reduce CYP450-mediated metabolism, extending half-life in vivo .

Biological Activity

3-(2,2,2-trifluoroethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine (CAS Number: 837430-20-3) is a synthetic compound belonging to the triazolo[4,3-a]pyrazine class. This compound has garnered attention for its diverse biological activities, including antibacterial, anticancer, and antidiabetic properties. This article reviews the current understanding of its biological activity based on recent studies and findings.

  • Molecular Formula : C7_7H9_9F3_3N4_4
  • Molecular Weight : 206.17 g/mol
  • CAS Number : 837430-20-3

Antibacterial Activity

Recent studies have demonstrated that derivatives of triazolo[4,3-a]pyrazine exhibit significant antibacterial properties. For instance:

  • A study evaluated various triazolo[4,3-a]pyrazine derivatives against Staphylococcus aureus and Escherichia coli. One compound showed a minimum inhibitory concentration (MIC) of 32 μg/mL against S. aureus and 16 μg/mL against E. coli, comparable to ampicillin .
  • The structure–activity relationship (SAR) analysis indicated that compounds with specific substituents at the R1 and R2 positions displayed enhanced antibacterial effects. For example:
    • Compounds with long aliphatic chains at R2 were more effective than those with aromatic groups .

Anticancer Activity

The anticancer potential of this compound has also been explored:

  • In vitro studies assessed its antiproliferative effects on human colon cancer cell lines (HCT-116 and HT-29). One derivative exhibited an IC50 range of 6.587 to 11.10 µM against HT-29 cells. Mechanistically, it was found to induce apoptosis via the mitochondrial pathway by up-regulating pro-apoptotic proteins (Bax) and down-regulating anti-apoptotic proteins (Bcl-2), leading to Caspase 3 activation .
CompoundCell LineIC50 (µM)Mechanism
RB7HT-296.587 - 11.10Induces apoptosis via mitochondrial pathway

Antidiabetic Activity

The triazolo[4,3-a]pyrazine scaffold has been identified as a key pharmacophore in the development of drugs targeting type II diabetes mellitus:

  • The compound is structurally related to sitagliptin phosphate, an established antidiabetic medication. Its derivatives have shown potential in enhancing glucose-dependent insulin secretion .

Case Studies

  • Antibacterial Efficacy : A comprehensive study synthesized several triazolo[4,3-a]pyrazine derivatives and tested them for antibacterial activity. The findings highlighted that modifications at the nitrogen positions significantly influenced their efficacy against both Gram-positive and Gram-negative bacteria .
  • Anticancer Mechanisms : Another study focused on the apoptotic mechanisms triggered by these compounds in colon cancer cells. It provided insights into how structural variations can lead to different pathways of cell death .

Q & A

Q. How can researchers address low solubility of this compound in aqueous buffers for biological assays?

  • Methodological Answer :
  • Co-solvents : Use DMSO (≤1% v/v) to pre-dissolve the compound.
  • Prodrug strategies : Introduce phosphate or carboxylate groups to enhance hydrophilicity .
  • Nanoparticle formulation : Encapsulate in liposomes or polymeric carriers for sustained release .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(2,2,2-trifluoroethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine
Reactant of Route 2
3-(2,2,2-trifluoroethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.